molecular formula C11H14Si B1583190 1-Phenyl-2-(trimethylsilyl)acetylene CAS No. 2170-06-1

1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No. B1583190
CAS RN: 2170-06-1
M. Wt: 174.31 g/mol
InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2-(trimethylsilyl)acetylene is an SiMe3-substituted alkyne . It has a linear formula of C6H5C≡CSi(CH3)3 and a molecular weight of 174.31 .


Synthesis Analysis

The synthesis of this compound involves coupling with propargylic and allylic alcohols . Polymerization of 1-phenyl-2-trimethylsilylacetylene by various transition metal catalysts has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C6H5C≡CSi(CH3)3 .


Chemical Reactions Analysis

This compound undergoes coupling with propargylic and allylic alcohols . It also undergoes polymerization by various transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is a liquid with a boiling point of 87-88 °C/9 mmHg (lit.) and a density of 0.886 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.528 (lit.) .

Scientific Research Applications

Polymer Synthesis and Properties

  • Polymerization with High Molecular Weight : 1-Phenyl-2-(trimethylsilyl)acetylene was polymerized using TaCl5 cocatalyst systems to produce high-yield polymers with molecular weights over 1×10^6. The resulting polymers exhibited high thermal stability and formed tough films, demonstrating significant potential in material science applications (Tsuchihara, Masuda, & Higashimura, 1992).

  • Gas Permeation and Sorption Properties : Studies on the gas permeation and sorption properties of poly[1-phenyl-2-[p-(trimethylsilyl)phenyl]acetylene] revealed its higher permeability to large, condensable vapors compared to small, permanent gases. This characteristic makes it a highly permeable material, suitable for applications in gas separation technologies (Toy et al., 2000).

Catalytic Applications

  • Catalyst in Organic Synthesis : The compound served as a catalyst in the Hosomi-Sakurai reactions, facilitating various organic transformations. Its ability to be recovered and reused offers economic and ecological advantages in synthetic chemistry (Barbero et al., 2010).

  • Cyclotrimerization Reactions : It was used in titanium-catalyzed cyclotrimerization reactions, yielding compounds like 1,3,5-triphenyl-2,4,6-tris(trimethylsilyl)benzene. Such reactions are crucial in the development of complex organic molecules for various applications (Klein et al., 1994).

Advanced Material Applications

  • Formation of Silicon-Containing Compounds : The reaction with silicon-based compounds has been explored for creating novel organosilicon materials. These materials find use in electronics, coatings, and other industrial applications (Ishikawa et al., 1990).

  • Membrane Technology : Membranes synthesized from derivatives of this compound exhibited high oxygen permeability, making them suitable for applications in gas separation and purification processes (Sakaguchi, Kwak, & Masuda, 2002).

Chemical Synthesis

  • Microwave-Assisted Synthesis : It was effectively synthesized using a microwave-assisted copper and palladium-catalyzed coupling process, highlighting its potential for efficient industrial-scale production (Lei et al., 2016).

  • Formation of Novel Complexes : Studies have demonstrated its ability to form novel metal complexes, expanding the range of available compounds for research and industrial use (Zhou et al., 2015).

Mechanism of Action

Target of Action

It is known that this compound is aSiMe3-substituted alkyne , which suggests that it may interact with various biological targets depending on the specific context.

Mode of Action

1-Phenyl-2-(trimethylsilyl)acetylene: undergoes coupling with propargylic and allylic alcohols . This suggests that it can form bonds with these alcohols, potentially altering their structure and function.

Biochemical Pathways

It is known that this compound can undergo polymerization by various transition metal catalysts , indicating that it may be involved in the formation of polymers.

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, it should be stored under inert gas and should avoid light, air, and moisture as these conditions can lead to decomposition

Safety and Hazards

1-Phenyl-2-(trimethylsilyl)acetylene is classified as a combustible liquid . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1-Phenyl-2-(trimethylsilyl)acetylene has been used in the preparation of donor-stabilized Pt-η2-alkyne complexes . It has also been used in the base-catalyzed addition of silylacetylenes to ketones, a route to protected tertiary propargylic alcohols .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(trimethylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the context of polymerization and coupling reactions. It interacts with various transition metal catalysts, facilitating the polymerization process. The compound undergoes coupling with propargylic and allylic alcohols, forming complex structures that are essential in organic synthesis . The nature of these interactions involves the formation of stable complexes with transition metals, which act as catalysts in the polymerization process.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with transition metal catalysts. These interactions facilitate the formation of stable complexes, which are crucial for the polymerization and coupling reactions. The compound’s SiMe3 group plays a vital role in stabilizing these complexes, enhancing their reactivity and efficiency in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are critical factors influencing its effectiveness. The compound is sensitive to light, air, and moisture, which can lead to its degradation over time. Proper storage under inert gas and in dark conditions is essential to maintain its stability. Long-term effects on cellular function have not been extensively studied, but the compound’s stability is crucial for consistent experimental results .

Transport and Distribution

Within cells and tissues, this compound is likely transported and distributed through interactions with specific transporters or binding proteins. These interactions influence its localization and accumulation, which are critical for its effectiveness in biochemical reactions. The compound’s transport and distribution mechanisms are essential for its role in organic synthesis .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for optimizing its use in biochemical reactions and organic synthesis .

properties

IUPAC Name

trimethyl(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Si/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIXCCMXZQWTPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176086
Record name Silane, trimethyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1-Phenyl-2-(trimethylsilyl)acetylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19401
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS RN

2170-06-1
Record name Silane, trimethyl(phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002170061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Phenyl-2-(trimethylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer was filled, under argon atmosphere, with 0.0085 g (0.015 mmol) of [{Ir(μ-Cl)(CO)2}2], and then with 8 mL of anhydrous and deoxidized toluene and 0.7 g (5.4 mmol) of NEt(i-Pr)2. The whole mixture was stirred until the starting iridium(I) complex was dissolved, and then 0.306 g (3mmol) of phenylacetylene and 0.96 g (4.8 mmol) of ISiMe3 were added to the resulting mixture. The reaction was carried out at a temperature of 80° C. until complete conversion of phenylacetylene. After the reaction was completed, the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order to remove the catalyst from the reaction mixture and then the residue was transferred onto a chromatographic column packed with silica gel and product was isolated using hexane as eluent. The solvent was initially evaporated from the eluate, and the residual product was distilled by means of the “trap-to-trap” technique at a reduced pressure to obtain 0.47 g of phenylethynyltrirnethylsilane, with a yield of 90%.
[Compound]
Name
{Ir(μ-Cl)(CO)2}2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.306 g
Type
reactant
Reaction Step Four
Quantity
0.96 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of iodobenzene (1 mmole) in DMF (5 mL) was treated with trimethylsilylacetylene (2 mmole), Pd(PPh3)2Cl2 (0.035 mmole), CuI (0.08 mmole) and triethylamine (4 mmole), and the resulting reaction mixture was stirred under nitrogen at room temperature for 5 h. Evaporation followed by chromatography gave 1-trimethylsilyl-2-phenylacetylene as a solid.
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
4 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.035 mmol
Type
catalyst
Reaction Step One
Name
CuI
Quantity
0.08 mmol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2-(trimethylsilyl)acetylene
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2-(trimethylsilyl)acetylene
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2-(trimethylsilyl)acetylene
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2-(trimethylsilyl)acetylene
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2-(trimethylsilyl)acetylene
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2-(trimethylsilyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.